![molecular formula C20H16FNO4S2 B11682184 4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B11682184.png)

4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

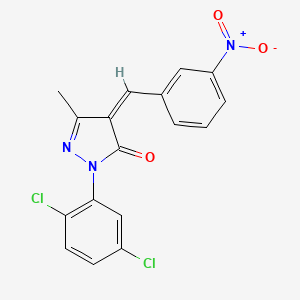

4-[(E)-(3-エチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-メトキシフェニル 4-フルオロベンゾエートは、チアゾリジンオンコア、メトキシフェニル基、およびフルオロベンゾエート部分を含む複雑な有機化合物です。

合成方法

合成経路と反応条件

4-[(E)-(3-エチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-メトキシフェニル 4-フルオロベンゾエートの合成は、通常、複数段階の有機反応を伴います。このプロセスは、チアゾリジンオンコアの調製から始まり、続いてメトキシフェニル基とフルオロベンゾエート部分の導入が行われます。これらの反応で使用される一般的な試薬には、エチルアミン、二硫化炭素、およびさまざまなアシル化剤が含まれます。 反応条件は、多くの場合、高収率と純度を確保するために制御された温度と触媒の使用を必要とします .

工業生産方法

この化合物の工業生産は、同様の合成経路を使用する可能性がありますが、より大規模に行われます。自動化された反応器と連続フローシステムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます。 クロマトグラフィーや分光法などの品質管理対策は、最終製品の一貫性と純度を確保するために不可欠です .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 4-FLUOROBENZOATE typically involves multiple steps:

Formation of the Thiazolidine Ring: This can be achieved through the reaction of an appropriate thioamide with an α-halo ketone under basic conditions.

Introduction of the Methoxyphenyl Group: This step involves the coupling of the thiazolidine intermediate with a methoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki–Miyaura coupling.

Esterification: The final step involves the esterification of the intermediate with 4-fluorobenzoic acid, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

化学反応の分析

反応の種類

4-[(E)-(3-エチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-メトキシフェニル 4-フルオロベンゾエートは、次のようなさまざまな化学反応を受けることができます。

酸化: チアゾリジンオンコアは、スルホキシドまたはスルホンを形成するために酸化される可能性があります。

還元: カルボニル基はアルコールに還元される可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用の求核剤が含まれます。 反応条件は、所望の変換に応じて異なりますが、多くの場合、特定の温度、溶媒、および触媒を伴います .

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、チアゾリジンオンコアの酸化は、スルホキシドまたはスルホンを生成する可能性があり、カルボニル基の還元はアルコールを生成する可能性があります .

科学研究アプリケーション

4-[(E)-(3-エチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-メトキシフェニル 4-フルオロベンゾエートは、いくつかの科学研究アプリケーションがあります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 化合物の生物活性は、潜在的な治療用途について研究されています。

医学: さまざまな疾患に対する薬物候補としての可能性を調査するための研究が進行中です。

科学的研究の応用

4-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 4-FLUOROBENZOATE: has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological processes, particularly those involving sulfur-containing compounds.

作用機序

4-[(E)-(3-エチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-メトキシフェニル 4-フルオロベンゾエートの作用機序は、特定の分子標的との相互作用を伴います。チアゾリジンオンコアは、酵素や受容体と相互作用し、それらの活性を調節することが知られています。フルオロベンゾエート部分は、化合物の結合親和性と特異性を高めることができます。 関与する正確な経路は、特定の生物学的コンテキストによって異なり、現在も研究中です .

類似の化合物との比較

類似の化合物

- 4-[(E)-(3-エチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-メトキシフェニル 4-メチルベンゾエート

- 4-[(E)-(3-エチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-メトキシフェニル 4-クロロベンゾエート

- 4-[(E)-(3-エチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-メトキシフェニル 4-ニトロベンゾエート

ユニークさ

4-[(E)-(3-エチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-メトキシフェニル 4-フルオロベンゾエートのユニークさは、明確な化学的および生物学的特性を付与する官能基の特定の組み合わせにあります。 特に、フルオロベンゾエート部分の存在は、化合物の安定性と結合親和性を高めることができ、さまざまな用途のための貴重な候補となります .

類似化合物との比較

4-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 4-FLUOROBENZOATE: can be compared with other thiazolidine derivatives:

Similar Compounds: Thiazolidinediones, thiazolidine-2,4-diones.

Uniqueness: The presence of the methoxyphenyl and fluorobenzoate groups provides unique electronic and steric properties, making it distinct from other thiazolidine derivatives.

特性

分子式 |

C20H16FNO4S2 |

|---|---|

分子量 |

417.5 g/mol |

IUPAC名 |

[4-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] 4-fluorobenzoate |

InChI |

InChI=1S/C20H16FNO4S2/c1-3-22-18(23)17(28-20(22)27)11-12-4-9-15(16(10-12)25-2)26-19(24)13-5-7-14(21)8-6-13/h4-11H,3H2,1-2H3/b17-11+ |

InChIキー |

DQIKMCACCMPMOA-GZTJUZNOSA-N |

異性体SMILES |

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)F)OC)/SC1=S |

正規SMILES |

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)F)OC)SC1=S |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11682101.png)

![N-(2-cyanophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11682102.png)

![Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]-](/img/structure/B11682112.png)

![Methyl 4-{[(2E)-6-[(4-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11682132.png)

![ethyl 4-(5-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11682153.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682158.png)

![(3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone](/img/structure/B11682162.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide](/img/structure/B11682170.png)

![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B11682172.png)

![3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate](/img/structure/B11682174.png)

![4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11682176.png)